Researchers scaling up multi-cysteine peptide synthesis face disulfide scrambling during global TFA cleavage, lowering yield and purity. Fmoc-Cys(Acm)-OH solves this with an acetamidomethyl (Acm) thiol protection that remains intact under 95% TFA, enabling sequential, regioselective disulfide bond formation.
Stable solid, shipped under ambient conditions for immediate use.
Fmoc-Cys(Acm)-OH (CAS: 86060-81-3) is a critically essential orthogonally protected amino acid utilized in Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid-labile cysteine derivatives, the acetamidomethyl (Acm) protecting group on the thiol side chain is completely stable to standard 95% trifluoroacetic acid (TFA) cleavage conditions. This unique stability profile allows the Acm group to remain intact during the global deprotection and resin cleavage steps, providing a highly reliable, isolated thiol precursor for downstream regioselective disulfide bond formation or site-specific conjugation. Consequently, it is a primary procurement choice for laboratories and manufacturers scaling up the synthesis of complex cyclic peptides, defensins, conotoxins, and peptide-drug conjugates (PDCs) where precise control over cysteine pairing is mandatory [1].
Substituting Fmoc-Cys(Acm)-OH with the more common and less expensive Fmoc-Cys(Trt)-OH (Trityl-protected) in multi-cysteine peptides leads to catastrophic process failures during scale-up. Because the Trt group is highly acid-labile, global TFA cleavage exposes all cysteine thiols simultaneously. In peptides requiring two or more specific disulfide bridges, this simultaneous deprotection forces the use of thermodynamically driven random air oxidation, which mathematically guarantees a complex mixture of mispaired isomers (disulfide scrambling). Purifying the correct isomer from this statistical mixture drastically reduces overall yield, increases HPLC solvent consumption, and complicates regulatory profiling. Procuring Fmoc-Cys(Acm)-OH enables an orthogonal protection strategy (e.g., Acm/Trt pairing) where specific bridges are formed sequentially, bypassing thermodynamic scrambling and directly securing the target regiochemistry [1].
The primary procurement driver for Fmoc-Cys(Acm)-OH is its absolute stability during global resin cleavage. Quantitative stability assays demonstrate that the Acm group exhibits >99% retention on the cysteine thiol when exposed to standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) for up to 24 hours. In direct contrast, the standard Fmoc-Cys(Trt)-OH comparator undergoes complete quantitative deprotection (<1% retention) within 5 minutes under identical conditions[1]. This strict orthogonality allows manufacturers to isolate a partially protected peptide intermediate with intact Acm groups, ready for controlled downstream processing.
| Evidence Dimension | Protecting Group Retention in 95% TFA |
| Target Compound Data | >99% retention after 2 hours |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH (0% retention after 5 minutes) |
| Quantified Difference | Near 100% differential in acid stability |
| Conditions | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O at 25°C |
This guarantees that Acm-protected cysteines remain unreactive during standard peptide cleavage, enabling the sequential formation of complex disulfide architectures without premature thiol oxidation.
In the synthesis of two-disulfide peptides (e.g., conotoxins), relying solely on Fmoc-Cys(Trt)-OH results in a fully reduced intermediate that, upon random oxidation, yields a statistical mixture where the target isomer rarely exceeds 15-33% of the total product mass. By procuring Fmoc-Cys(Acm)-OH to pair with Trt-protected cysteines, chemists can perform a directed synthesis. The Trt groups are cleaved and oxidized first, followed by simultaneous deprotection and oxidation of the Acm groups using Iodine (I2) in aqueous methanol. This sequential approach routinely drives the yield of the correct regiochemical isomer to >80%, drastically reducing purification burdens [1].
| Evidence Dimension | Target Disulfide Isomer Yield |
| Target Compound Data | >80% yield of correct isomer via directed I2 oxidation |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH only (<33% yield via random air oxidation) |
| Quantified Difference | 2.4x to 5.3x increase in target isomer yield |
| Conditions | Synthesis of 2-disulfide model peptides; I2/MeOH oxidation for Acm vs. atmospheric O2 for fully reduced thiols |
Increasing the correct isomer yield from <33% to >80% directly translates to massive cost savings in raw materials, HPLC prep-column lifespan, and solvent consumption during industrial scale-up.
While Fmoc-Cys(Mob)-OH (p-Methoxybenzyl) is another orthogonally protected analog, its procurement for Fmoc-SPPS is highly problematic. The Mob group requires dangerously harsh, highly acidic conditions for removal (e.g., anhydrous HF or Trifluoromethanesulfonic acid), which degrade sensitive peptide sequences and require specialized Teflon-lined equipment. Fmoc-Cys(Acm)-OH, conversely, is rapidly and cleanly cleaved using mild Iodine (I2), Thallium(III) trifluoroacetate, or Palladium(II) complexes at room temperature within 15-30 minutes [1]. This makes Acm fundamentally compatible with standard glass-reactor Fmoc workflows, unlike Mob.
| Evidence Dimension | Deprotection Reagent Severity |
| Target Compound Data | Mild oxidation (I2) or transition metal (Pd) at 25°C |
| Comparator Or Baseline | Fmoc-Cys(Mob)-OH (Requires anhydrous HF or TfOH at 0°C) |
| Quantified Difference | Elimination of highly corrosive/toxic strong acids from the deprotection workflow |
| Conditions | Standard post-cleavage peptide modification in solution phase |
Procuring Acm over Mob eliminates the need for hazardous HF handling facilities, allowing standard Fmoc-equipped laboratories to perform complex disulfide engineering safely and efficiently.
Because Fmoc-Cys(Acm)-OH prevents thermodynamic scrambling during cleavage, it is the mandatory precursor for the cGMP manufacturing of therapeutic peptides containing two or more disulfide bonds. By pairing Acm with Trt and/or tBu protecting groups, process chemists can dictate the exact pairing of cysteines sequentially, ensuring high batch-to-batch reproducibility and meeting strict regulatory purity requirements for the final active pharmaceutical ingredient (API) [1].
In the development of targeted therapeutics, a free thiol is often required for late-stage maleimide conjugation with a payload or fluorophore. Incorporating Fmoc-Cys(Acm)-OH allows the peptide to be synthesized, cleaved, and purified with the target thiol masked. The Acm group is then selectively removed via Pd(II) or Ag(I) catalysis immediately prior to conjugation, preventing unwanted dimerization of the peptide intermediate during storage and handling [2].
For workflows requiring on-resin cyclization to minimize solvent use, Fmoc-Cys(Acm)-OH is highly advantageous. While the peptide is still anchored to the resin, the Acm groups can be selectively deprotected and oxidized using Thallium(III) trifluoroacetate or Iodine. This pseudo-dilution effect on the solid support favors intramolecular disulfide formation over intermolecular polymerization, greatly enhancing the yield of the cyclic monomer prior to final TFA cleavage [3].
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